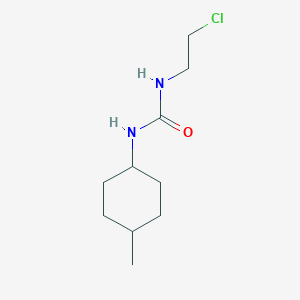
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea, also known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing them from dividing and growing.
作用机制
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea works by attaching to the DNA of cancer cells and causing damage to the strands. This damage prevents the cells from dividing and growing, ultimately leading to their death. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been shown to be effective against both rapidly dividing and slowly dividing cancer cells, making it a versatile treatment option for a range of cancers.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can have a range of biochemical and physiological effects on the body, including nausea, vomiting, and bone marrow suppression. It can also cause damage to the liver and kidneys, and in rare cases, can lead to the development of secondary cancers.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in laboratory experiments is its ability to cross the blood-brain barrier, making it an effective treatment option for brain tumors. However, its toxicity can also be a limitation, as it can be difficult to determine the appropriate dosage without causing harm to the test subjects.
未来方向
Future research on 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea could focus on developing more targeted delivery methods, such as using nanoparticles or other drug delivery systems to specifically target cancer cells while minimizing damage to healthy cells. Additionally, further studies could explore the potential of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea in combination with other chemotherapy drugs or immunotherapy treatments to enhance its effectiveness. Finally, research could also focus on developing biomarkers that can predict which patients are most likely to respond to 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea treatment, allowing for more personalized and effective cancer care.
合成方法
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea can be synthesized through the reaction of 1-(2-chloroethyl)-3-isocyanato-4-methylcyclohexane with urea in the presence of a catalyst. This process results in the formation of 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea as a white crystalline solid.
科学研究应用
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea has been extensively studied for its effectiveness in treating various types of cancer. It has been shown to be particularly effective in the treatment of brain tumors, with studies demonstrating that it can significantly increase the survival rate of patients with glioblastoma multiforme, a highly aggressive form of brain cancer.
属性
CAS 编号 |
13908-15-1 |
|---|---|
产品名称 |
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea |
分子式 |
C10H19ClN2O |
分子量 |
218.72 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C10H19ClN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h8-9H,2-7H2,1H3,(H2,12,13,14) |
InChI 键 |
TVRUQFGPXZSUMS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NCCCl |
规范 SMILES |
CC1CCC(CC1)NC(=O)NCCCl |
其他 CAS 编号 |
13908-15-1 |
同义词 |
N-(2-CHLOROETHYL)-N'-(4-METHYLCYCLOHEXYL)UREA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)


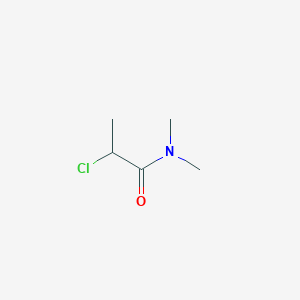
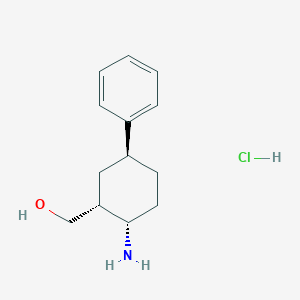

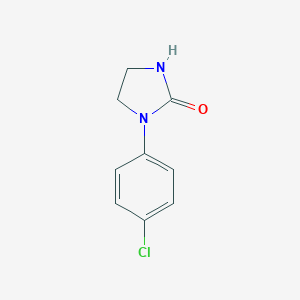
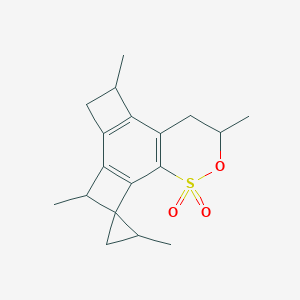

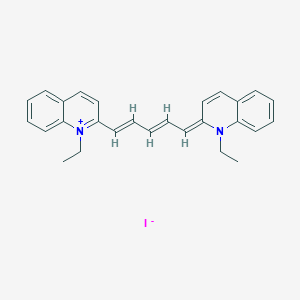
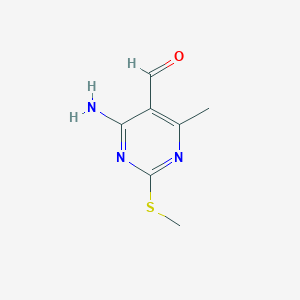
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
